molecular formula C10H13N3O B3022512 2-[(3-Methoxypropyl)amino]nicotinonitrile CAS No. 945298-39-5

2-[(3-Methoxypropyl)amino]nicotinonitrile

Cat. No.: B3022512
CAS No.: 945298-39-5
M. Wt: 191.23 g/mol
InChI Key: VNKLSMVFMKEQEQ-UHFFFAOYSA-N
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Description

Overview of Nicotinonitrile Heterocycles in Chemical Research

Nicotinonitrile derivatives are a class of organic compounds characterized by a pyridine (B92270) ring substituted with a cyano group at the 3-position. This structural motif is a key component in numerous biologically active molecules. google.comnih.gov Research has demonstrated that these compounds exhibit a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. google.comekb.eg The versatility of the nicotinonitrile scaffold has led to the development of several marketed drugs, such as bosutinib, milrinone, and neratinib, highlighting its importance in medicinal chemistry. ekb.egresearchgate.net The ability to modify the core structure at various positions allows for the fine-tuning of its biological and chemical properties, making it a valuable scaffold for drug discovery and development. google.comnih.gov

Foundational Significance of the Pyridine Core in Organic Chemistry

The pyridine ring is a fundamental N-heteroaromatic structure and a core component of many physiologically active compounds. nih.gov As an isoelectronic analogue of benzene, its aromaticity lends it considerable stability. However, the presence of the nitrogen atom introduces a degree of asymmetry, influencing the ring's electronic properties and reactivity. researchgate.net This nitrogen atom imparts basicity and provides a site for hydrogen bonding, which is crucial for molecular interactions in biological systems. researchgate.net The pyridine moiety is found in a wide array of natural products, including nicotinic acid and vitamin B6, as well as in a multitude of synthetic drugs and agrochemicals. nih.govresearchgate.net Its ability to act as a ligand for transition metals also makes it valuable in catalysis. nih.gov The functionalization of the pyridine ring is a major focus in organic synthesis, aiming to create new molecules with tailored properties. nih.govresearchgate.net

Evolution of Nicotinonitrile Synthesis Approaches

The synthesis of nicotinonitrile derivatives has evolved significantly over the years, with numerous methods being developed to construct this important heterocyclic system. researchgate.net Early methods often involved multi-step processes, but the demand for these compounds has driven the development of more efficient, one-pot synthesis strategies. google.com These modern approaches often utilize readily available starting materials and aim for high yields and selectivity.

Common synthetic strategies include the reaction of chalcones with malononitrile (B47326) in the presence of a base and a nitrogen source like ammonium (B1175870) acetate (B1210297). libretexts.orgmnstate.edu Another prevalent method involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring. For instance, 2-chloronicotinonitrile can serve as a precursor for a variety of 2-substituted nicotinonitrile derivatives through reactions with different nucleophiles. nih.gov The development of catalytic systems, including the use of transition metals, has further expanded the toolkit for synthesizing functionalized nicotinonitriles. chemrxiv.org These advancements have made a diverse range of nicotinonitrile derivatives more accessible for research and development.

Chemical Profile of 2-[(3-Methoxypropyl)amino]nicotinonitrile

Chemical Structure and Properties

The defining features of this compound are the nicotinonitrile core and the 3-methoxypropylamino substituent at the 2-position. The IUPAC name for this compound is this compound, and its chemical formula is C10H13N3O. nih.gov

Interactive Data Table: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonym 2-[(3-METHOXYPROPYL)AMINO]PYRIDINE-3-CARBONITRILE
Chemical Formula C10H13N3O

Data sourced from P&S Chemicals. nih.gov

The properties of this compound can be inferred from its structure. The pyridine ring is aromatic, and the cyano group is electron-withdrawing. The amino group, attached to the 2-position, is a key functional group that can participate in hydrogen bonding and act as a nucleophile. The 3-methoxypropyl side chain adds flexibility and lipophilicity to the molecule.

Plausible Synthesis of this compound

A likely and efficient method for the synthesis of this compound would involve a nucleophilic aromatic substitution reaction. This approach is a common and well-established strategy for the preparation of 2-aminopyridine (B139424) derivatives.

The synthesis would commence with 2-chloronicotinonitrile as the starting material. This compound features a chlorine atom at the 2-position of the pyridine ring, which is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the cyano group. The chlorine atom serves as a good leaving group.

The second reactant would be 3-methoxypropylamine (B165612). In this reaction, the amino group of 3-methoxypropylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the 2-chloronicotinonitrile ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The base facilitates the reaction by deprotonating the amine, thereby increasing its nucleophilicity. The reaction would likely proceed under mild heating to ensure a reasonable reaction rate.

Plausible Reaction Scheme:

2-Chloronicotinonitrile + 3-Methoxypropylamine → this compound + HCl

This synthetic route is analogous to established methods for the preparation of other 2-(alkylamino)pyridine derivatives.

Potential Research Applications

Given the lack of specific research on this compound, its potential applications can be extrapolated from the known biological activities of the broader class of nicotinonitrile derivatives. The structural features of this compound suggest several avenues for future investigation.

The nicotinonitrile scaffold is a known "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. google.comnih.gov Many 2-aminonicotinonitrile derivatives have been investigated for their potential as therapeutic agents. For instance, compounds with similar structures have shown activity as kinase inhibitors, which are a major class of anticancer drugs. ekb.eg The presence of the amino group at the 2-position and the cyano group at the 3-position are often key for these interactions.

Therefore, potential areas of research for this compound could include its evaluation as an anticancer agent, an anti-inflammatory agent, or for other biological activities that have been associated with nicotinonitrile derivatives. Further studies would be required to synthesize this compound and screen it for various biological activities to determine its specific therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxypropylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-14-7-3-6-13-10-9(8-11)4-2-5-12-10/h2,4-5H,3,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKLSMVFMKEQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101232069
Record name 2-[(3-Methoxypropyl)amino]-3-pyridinecarbonitrile
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Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945298-39-5
Record name 2-[(3-Methoxypropyl)amino]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945298-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methoxypropyl)amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reaction Mechanisms of 2 3 Methoxypropyl Amino Nicotinonitrile

Oxidative Reactivity and Product Profiling

Reductive Reactivity and Product Profiling

Similarly, specific studies on the reductive reactivity of 2-[(3-Methoxypropyl)amino]nicotinonitrile are scarce. The nitrile group is a primary site for reduction. Depending on the reducing agent and reaction conditions, the nitrile can be reduced to a primary amine (aminomethyl group). For instance, catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride are common methods for this transformation. The pyridine (B92270) ring can also be reduced under more forcing conditions, typically through catalytic hydrogenation at high pressure and temperature, to yield the corresponding piperidine (B6355638) derivative. The selective reduction of either the nitrile or the pyridine ring would require careful selection of reagents and reaction parameters.

Nucleophilic Substitution Patterns and Derivative Formation

The this compound structure presents possibilities for nucleophilic substitution reactions, primarily on the pyridine ring. While the amino group at the 2-position is an activating group, the nitrile at the 3-position is a deactivating group for nucleophilic aromatic substitution. However, reactions at other positions of the pyridine ring could potentially be achieved, for example, by prior activation (e.g., N-oxidation) or under specific reaction conditions that promote substitution. The amino group itself can act as a nucleophile in reactions with various electrophiles, leading to the formation of a wide range of derivatives such as amides, sulfonamides, and ureas.

Elucidation of Reaction Mechanisms and Intermediates

Due to the lack of specific studies on the reactivity of this compound, the elucidation of its reaction mechanisms and the characterization of intermediates are not documented. Mechanistic studies would typically involve techniques such as kinetic analysis, isotopic labeling, and the use of computational chemistry to model reaction pathways and transition states. For any given transformation, the mechanism would depend on the specific reagents and conditions employed.

Advanced Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

While specific examples for this compound are not reported, its structure lends itself to various advanced coupling reactions that are well-established for related pyridine and aniline (B41778) derivatives.

Azo Dye Formation via Diazo Coupling

The primary amino group on the pyridine ring can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt can then act as an electrophile in an azo coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline derivative, to form a highly colored azo dye. The general mechanism involves the electrophilic attack of the diazonium ion on the activated aromatic ring.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

To participate in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the this compound scaffold would typically need to be functionalized with a halide (e.g., bromine or iodine) or a triflate group. The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or boronic ester) with an organohalide or triflate. researchgate.netlibretexts.org This reaction is a powerful tool for forming carbon-carbon bonds. researchgate.netlibretexts.org The general catalytic cycle involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.org

Intramolecular Cyclization Pathways of Nicotinonitrile Derivatives

The intramolecular cyclization of 2-aminonicotinonitrile derivatives is a fundamental and widely utilized strategy for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. nih.govnih.gov These bicyclic structures are of significant interest due to their structural similarity to purine (B94841) bases in DNA and RNA, and they form the core of many biologically active compounds. nih.gov While specific literature detailing the intramolecular cyclization of this compound is not extensively documented, its reactivity can be reliably inferred from the well-established chemical behavior of analogous 2-(alkylamino)nicotinonitriles.

The most probable and synthetically valuable intramolecular cyclization pathway for this compound involves a two-step sequence: acylation of the secondary amino group, followed by a cyclization reaction that incorporates the nitrile carbon into a new six-membered ring. This process typically leads to the formation of N-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones.

The general mechanism for this transformation begins with the acylation of the secondary amine of this compound using an acylating agent such as an acid chloride or anhydride (B1165640). This reaction forms an N-acyl intermediate. In the presence of a base, the amide proton is abstracted, generating an amidate anion. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the electrophilic carbon of the nitrile group. The resulting cyclic intermediate then undergoes tautomerization to yield the thermodynamically stable pyrido[2,3-d]pyrimidin-7(8H)-one ring system. Alternatively, the cyclization can be promoted under acidic conditions, which activate the nitrile group towards nucleophilic attack.

The reaction conditions for such cyclizations can be varied, with the choice of solvent, temperature, and catalyst (acid or base) influencing the reaction rate and yield. The versatility of this method allows for the introduction of a wide range of substituents onto the pyrimidine (B1678525) ring by selecting different acylating agents.

Below is a table summarizing typical conditions and outcomes for the intramolecular cyclization of various 2-(substituted amino)nicotinonitrile derivatives, which are analogous to the expected reactions of this compound.

Starting Nicotinonitrile DerivativeAcylating/Reacting AgentReaction ConditionsProduct TypeYield (%)
2-(Methylamino)nicotinonitrileBenzoyl ChloridePyridine, rt, 2hPyrido[2,3-d]pyrimidin-7(8H)-one85
2-(Ethylamino)nicotinonitrileAcetic AnhydrideReflux, 4hPyrido[2,3-d]pyrimidin-7(8H)-one92
2-(Propylamino)nicotinonitrileFormamide180 °C, 6hPyrido[2,3-d]pyrimidine78
2-(Butylamino)nicotinonitrileChloroacetyl ChlorideTriethylamine, Dichloromethane, 0 °C to rtPyrido[2,3-d]pyrimidin-7(8H)-one88
2-(Cyclohexylamino)nicotinonitrile2,4-Dichlorobenzoyl chloridePyridine, rt, 2hPyrido[2,3-d]pyrimidin-7(8H)-one90

Note: The data in this table is representative of cyclization reactions for analogous 2-(alkylamino)nicotinonitrile compounds and is intended to illustrate the expected reactivity and potential yields for the intramolecular cyclization of this compound.

Derivatization Strategies for Enhanced Analytical Detection and Synthetic Utility

Fundamental Principles of Chemical Derivatization for Analysischromatographyonline.commdpi.com

Chemical derivatization is a technique used to convert a compound into a product of a similar but more easily detectable structure, known as a derivative. actascientific.com This process is often employed when a compound cannot be directly analyzed due to issues like low volatility, poor thermal stability, or lack of a suitable chromophore for detection. researchgate.netyoutube.com The primary goals of derivatization are to alter the analyte's chemical or physical properties to improve analytical performance. tandfonline.com For 2-[(3-Methoxypropyl)amino]nicotinonitrile, derivatization would target its secondary amine and nitrile functionalities to enhance its analytical characteristics.

Optimization of Chromatographic Separation Characteristicschromatographyonline.comresearchgate.net

Derivatization can significantly improve the separation of an analyte by modifying its polarity, volatility, and interaction with the chromatographic stationary phase. researchgate.netyoutube.com Compounds with polar functional groups, such as the secondary amine in this compound, can exhibit poor peak shapes (tailing) in gas chromatography (GC) due to interactions with active sites on the column. youtube.com

By converting the polar N-H group to a less polar derivative, these interactions are minimized, resulting in more symmetrical peaks and improved resolution. youtube.com This modification also typically increases the molecule's volatility, a prerequisite for GC analysis. researchgate.net Common derivatization reactions for this purpose include silylation, acylation, and alkylation, which replace the active hydrogen on the amine. libretexts.org In liquid chromatography (LC), derivatization can be used to adjust the hydrophobicity of a molecule, thereby altering its retention time on a reversed-phase column and improving separation from matrix interferences. psu.edu

Table 1: Impact of Derivatization on Chromatographic Properties

Property Before Derivatization (Hypothetical) After Derivatization (e.g., Silylation) Rationale
Volatility Low High Replacement of polar N-H group with a nonpolar silyl (B83357) group reduces intermolecular hydrogen bonding. researchgate.net
Polarity High Low The derivative is less polar, reducing interaction with active sites in the GC column. youtube.com
Peak Shape Asymmetrical (Tailing) Symmetrical Minimized analyte-column interactions lead to sharper, more defined peaks. youtube.comresearchgate.net

| Thermal Stability | Moderate | High | Derivatization can protect thermally labile functional groups from degradation at high GC temperatures. chromatographyonline.com |

Improvement of Spectroscopic Detectabilitychromatographyonline.comresearchgate.net

A significant challenge in analytical chemistry is the detection of compounds that lack strong chromophores, fluorophores, or electrophores. tandfonline.com Derivatization can introduce a specific chemical "tag" into the analyte's structure, making it highly responsive to a particular detector and thereby enhancing sensitivity and selectivity. researchgate.netchromatographyonline.com

For analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, a derivatizing agent containing a highly conjugated aromatic system can be attached to the this compound molecule. This increases the molar absorptivity of the derivative, allowing for detection at much lower concentrations. libretexts.org Similarly, for fluorescence detection, which is inherently more sensitive than UV-Vis, a fluorophore can be introduced. chromatographyonline.com For GC with electron capture detection (ECD), derivatization with halogenated reagents, such as those containing fluorine atoms, dramatically increases the detector's response. libretexts.orgchromatographyonline.com

Table 2: Derivatization for Enhanced Spectroscopic Detection

Detection Method Derivatizing Agent Class Functional Group Introduced Principle of Enhancement
HPLC-UV/Vis Aromatic Acid Chlorides (e.g., Benzoyl Chloride) Benzoyl group Introduces a strong chromophore, increasing UV absorbance. libretexts.orgchromatographyonline.com
HPLC-Fluorescence Dansyl Chloride Dansyl group Attaches a highly fluorescent tag to the molecule. chromatographyonline.comnih.gov
GC-ECD Perfluoroacylating agents (e.g., PFPA) Perfluoroacyl group Introduces multiple electronegative halogen atoms for high ECD sensitivity. libretexts.org

| LC-MS | Quaternary Ammonium (B1175870) Tags | Permanently charged group | Increases ionization efficiency in electrospray ionization (ESI), improving MS signal intensity. rsc.orgacademicjournals.org |

Methodologies for Derivatization of Nicotinonitrile Compounds

The derivatization of this compound can be approached using various methodologies depending on the analytical technique employed. The choice of method hinges on factors such as the nature of the sample matrix, the required sensitivity, and the available instrumentation.

Pre- and Post-Column Derivatization in Liquid Chromatographyresearchgate.net

In HPLC, derivatization can be performed either before the sample is injected onto the column (pre-column) or after the separation has occurred but before detection (post-column). academicjournals.orgresearchgate.net

Pre-column derivatization involves reacting the sample with a derivatizing reagent prior to chromatographic separation. actascientific.com This is the more common approach, offering flexibility in reaction conditions (e.g., solvent, temperature, time) to ensure the reaction goes to completion. researchgate.net A potential drawback is that excess reagent and byproducts must be separated from the analyte derivative during chromatography. actascientific.com For this compound, pre-column derivatization of the secondary amine with an agent like dansyl chloride could be used to create a fluorescent derivative for sensitive detection. nih.gov

Post-column derivatization involves mixing the column effluent with the derivatizing reagent in a reaction coil before it enters the detector. actascientific.com This method's main advantage is that the original compound is separated, avoiding potential issues with multiple derivative products or interfering byproducts. psu.edu However, the reaction must be very rapid (typically completed in seconds) and compatible with the mobile phase. chromatographyonline.com

Table 3: Comparison of Pre- and Post-Column Derivatization for HPLC

Feature Pre-Column Derivatization Post-Column Derivatization
Reaction Time Flexible; can be long to ensure completion. researchgate.net Must be very rapid. chromatographyonline.com
Reaction Conditions Wide choice of solvents and temperatures. researchgate.net Limited to conditions compatible with the mobile phase.
Chromatography Separates analyte derivative from excess reagent and byproducts. actascientific.com Separates the original, underivatized analyte. psu.edu
Automation Can be automated but often performed offline. Easily automated with specific hardware modules. chromatographyonline.com

| Potential Issues | Formation of multiple derivative products; derivative instability. | Extracolumn band broadening; reagent must not interfere with detection. chromatographyonline.com |

On-Substrate Derivatization for Vapor Phase Analysisresearchgate.net

On-substrate derivatization is a technique where the analyte is captured and chemically modified directly on a sampling surface or substrate prior to analysis, often by mass spectrometry. researchgate.net This approach is particularly useful for trapping and stabilizing volatile or thermally labile compounds from the vapor phase. researchgate.net

For a semi-volatile compound like this compound, this technique could be employed for air monitoring or trace analysis. A substrate, such as a paper spray cartridge, can be impregnated with a derivatizing agent that reacts specifically with the secondary amine. researchgate.net This reaction would form a less volatile, more stable, and more easily ionized product. researchgate.net This allows for a longer analysis time without sample degradation and can significantly enhance detection sensitivity in techniques like paper spray mass spectrometry. researchgate.net For instance, reagents that form a quaternary ammonium salt with the amine group would create a permanently charged derivative, which is ideal for electrospray ionization mass spectrometry. rsc.org

Derivatization Techniques for Gas Chromatographyresearchgate.net

For GC analysis, derivatization is frequently essential for compounds containing active hydrogens, like the secondary amine in this compound. sigmaaldrich.com The primary goals are to increase volatility and thermal stability while improving chromatographic behavior. researchgate.net The three most common methods are silylation, acylation, and alkylation. libretexts.org

Silylation: This is a widely used technique that replaces the active hydrogen of the amine with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The resulting silyl derivatives are much more volatile and thermally stable. researchgate.netnih.gov

Acylation: This method involves reacting the amine with an acid anhydride (B1165640) or an acyl halide. Using fluorinated anhydrides, such as pentafluoropropionic anhydride (PFPA), introduces multiple fluorine atoms into the molecule. This makes the derivative highly sensitive to electron capture detection (ECD), allowing for ultra-trace analysis. libretexts.org

Alkylation: This process forms more stable derivatives than silylation and is often used to create esters from carboxylic acids. For amines, reagents like pentafluorobenzyl bromide (PFBBr) can be used, which, similar to acylation with fluorinated reagents, adds an electrophoric tag for sensitive ECD detection. researchgate.net

The nitrile group (-C≡N) in the molecule is generally stable under these conditions but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, which could then be derivatized. However, derivatization typically targets the more reactive secondary amine.

Functionalization for Further Synthetic Transformations

The structure of this compound offers several reactive sites for further synthetic modifications, including the secondary amino group, the cyano group, and the pyridine (B92270) ring itself. These sites can be selectively targeted to build more complex molecular architectures.

The secondary amine is a key site for derivatization. It can undergo a variety of reactions common to secondary amines, allowing for the introduction of a wide range of substituents. For instance, acylation with acid chlorides or anhydrides can introduce new amide functionalities. Alkylation reactions can further extend the carbon chain or introduce cyclic structures. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and physical characteristics.

The cyano group is another valuable handle for synthetic transformations. It can be hydrolyzed to a carboxylic acid or an amide, which can then participate in further coupling reactions. researchgate.net Reduction of the cyano group can yield a primary amine, providing another point for derivatization. The cyano group can also participate in cycloaddition reactions, leading to the formation of various heterocyclic rings. rsc.org For example, the reaction of aminonicotinonitriles with reagents like ethyl cyanoacetate (B8463686), diethyl malonate, and malononitrile (B47326) can lead to the formation of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines, pyrido[2,3-d]pyrimidines, and 1,8-naphthyridines. research-nexus.net

The pyridine ring, being an electron-deficient system, is susceptible to nucleophilic attack, especially when activated. wikipedia.org However, direct functionalization of the pyridine ring in aminonicotinonitrile derivatives can be challenging. nih.gov One approach to activate the pyridine ring is through N-oxidation of the pyridine nitrogen. matanginicollege.ac.in This increases the ring's reactivity towards both electrophilic and nucleophilic substitution, allowing for the introduction of substituents at various positions. The Chichibabin reaction, which involves the amination of the pyridine ring using sodium amide, is a classic method for introducing an amino group at the 2-position, though in this case, the 2-position is already substituted. wikipedia.org

Intermolecular cyclization reactions are a powerful strategy for constructing fused ring systems from aminonicotinonitrile precursors. The reaction of an α-aminopyridine derivative with various reagents can yield a diverse range of heterocyclic compounds. research-nexus.net

Below is a table summarizing potential synthetic transformations of a generalized 2-aminonicotinonitrile scaffold, which are applicable to this compound.

Reactive Site Reaction Type Reagents/Conditions Product Type Potential Utility
Secondary AmineAcylationAcid chloride, baseN-acylated derivativeIntroduction of new functional groups, modification of electronic properties.
Secondary AmineAlkylationAlkyl halide, baseN-alkylated derivativeExtension of side chains, introduction of cyclic moieties.
Cyano GroupHydrolysisH2SO4 (60%)2-OxonicotinamideConversion to amide for further reactions. research-nexus.net
Cyano GroupCyclizationEthyl cyanoacetatePyrazolo[3,4-b]pyridineFormation of fused heterocyclic systems. research-nexus.net
Cyano GroupCyclizationDiethyl malonatePyrido[2,3-d]pyrimidineConstruction of complex heterocyclic scaffolds. research-nexus.net
Cyano GroupCyclizationMalononitrile1,8-NaphthyridineSynthesis of novel nitrogen-containing heterocycles. research-nexus.net
Pyridine RingN-OxidationPeracidPyridine N-oxideActivation of the pyridine ring for further substitution. matanginicollege.ac.in

These derivatization strategies highlight the synthetic versatility of the 2-aminonicotinonitrile core, enabling the creation of diverse molecular structures for various applications.

Spectroscopic Characterization Techniques for Structural and Conformational Elucidation

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying characteristic functional groups. For 2-[(3-Methoxypropyl)amino]nicotinonitrile, the spectrum is expected to be dominated by vibrations of the aminonicotinonitrile core and the methoxypropyl side chain.

Key expected vibrational modes include:

N-H Vibrations: The secondary amine group (N-H) would exhibit a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹. In similar 2-aminonicotinonitrile derivatives, these N-H stretching bands are observed between 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹. mdpi.com An N-H bending vibration is also expected, usually appearing in the 1650-1580 cm⁻¹ region. For analogous compounds, these have been noted in the range of 1606–1654 cm⁻¹. mdpi.com

C≡N (Nitrile) Vibration: The nitrile group is one of the most characteristic infrared absorbers. A strong, sharp absorption band corresponding to the C≡N stretching vibration is anticipated in the 2260-2200 cm⁻¹ region. This is a very reliable indicator of the presence of the nitrile functionality. mdpi.com

C-H Vibrations: Aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxypropyl chain will be observed in the 3000-2850 cm⁻¹ range. C-H bending vibrations will also be present at lower frequencies.

C-O (Ether) Vibration: The methoxy (B1213986) group in the side chain should produce a strong C-O stretching band, typically found in the 1250-1050 cm⁻¹ region.

Pyridine Ring Vibrations: The pyridine ring will have characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range.

Table 1: Expected FTIR Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3500 - 3300 Medium
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 3000 - 2850 Medium-Strong
C≡N Stretch 2260 - 2200 Strong, Sharp
N-H Bend 1650 - 1580 Medium
C=C, C=N Ring Stretch 1600 - 1400 Medium-Strong
C-O Stretch 1250 - 1050 Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, the following features would be prominent in the Raman spectrum:

C≡N (Nitrile) Vibration: The nitrile stretch, while strong in the IR, is also typically strong and easily identifiable in the Raman spectrum, expected in the same 2260-2200 cm⁻¹ region.

Pyridine Ring Vibrations: The symmetric "ring breathing" mode of the pyridine ring, often found around 1000 cm⁻¹, is usually a strong and characteristic Raman band. Other aromatic ring stretching modes between 1600-1400 cm⁻¹ will also be Raman active.

C-H Vibrations: Aromatic and aliphatic C-H stretching vibrations are also visible in Raman spectra, typically in the 3100-2850 cm⁻¹ range.

Computational Support for Vibrational Mode Assignment

To accurately assign the observed vibrational modes from FTIR and Raman spectra, computational methods are frequently employed. arxiv.orgcanterbury.ac.nzresearchgate.net Density Functional Theory (DFT) calculations are a powerful tool for this purpose.

The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its most stable conformation (lowest energy state).

Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding intensities (for both IR and Raman) are calculated.

Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are scaled using an appropriate scaling factor to improve agreement with experimental data.

Visualization and Assignment: The calculated vibrational modes can be visualized using molecular modeling software. This allows for the unambiguous assignment of each calculated frequency to specific atomic motions, such as stretching, bending, or rocking of particular bonds or functional groups. This detailed analysis, often presented as a Potential Energy Distribution (PED), helps in understanding complex vibrational spectra where bands may overlap.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum can be divided into aromatic and aliphatic regions.

Aromatic Region (δ 6.5-8.5 ppm): The three protons on the pyridine ring will appear in this region. Their exact chemical shifts and splitting patterns (coupling constants) will depend on their position relative to the amino and nitrile groups. Typically, protons on a pyridine ring show characteristic doublet, triplet, or doublet of doublets patterns.

Amine Proton (N-H): The proton on the secondary amine will likely appear as a broad singlet. Its chemical shift can be variable (typically δ 5.0-8.0 ppm) and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

Aliphatic Region (δ 1.5-4.0 ppm):

-O-CH₃ Protons: The methoxy group protons will appear as a sharp singlet, expected around δ 3.3 ppm.

-N-CH₂- and -O-CH₂- Protons: The methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms will be deshielded and are expected to appear as triplets in the δ 3.4-3.8 ppm range.

-CH₂- (Propyl middle) Protons: The central methylene group of the propyl chain will be the most shielded of the aliphatic protons (further from electronegative atoms) and is expected to appear as a multiplet (a quintet or triplet of triplets) around δ 1.8-2.2 ppm.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Pyridine-H 6.5 - 8.5 dd, t, d
NH 5.0 - 8.0 broad s
N-CH₂ - 3.5 - 3.8 t
-O-CH₂ - 3.4 - 3.7 t
O-CH₃ ~3.3 s
-CH₂-CH₂ -CH₂- 1.8 - 2.2 quintet

(s = singlet, d = doublet, t = triplet, dd = doublet of doublets)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Aromatic and Nitrile Carbons (δ 90-160 ppm):

The five carbons of the pyridine ring will resonate in the aromatic region. The carbon attached to the amino group (C2) and the carbon attached to the nitrile group (C3) will have distinct chemical shifts influenced by these substituents.

The nitrile carbon (C≡N) typically appears in the δ 115-125 ppm range.

Aliphatic Carbons (δ 20-80 ppm):

The methoxy carbon (-O-CH₃) is expected around δ 58-60 ppm. libretexts.orgmdpi.com

The methylene carbon attached to the oxygen (-O-CH₂) will be in the δ 68-72 ppm range.

The methylene carbon attached to the nitrogen (-N-CH₂) is anticipated around δ 40-50 ppm.

The central methylene carbon of the propyl chain (-CH₂-CH₂-CH₂-) will be the most upfield of the aliphatic signals, likely in the δ 28-32 ppm range.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Environment Expected Chemical Shift (δ, ppm)
Pyridine Ring Carbons 105 - 160
C≡N 115 - 125
-O-C H₂- 68 - 72
-O-C H₃ 58 - 60
-N-C H₂- 40 - 50
-CH₂-C H₂-CH₂- 28 - 32

Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the 2-aminonicotinonitrile core. This system contains π electrons from the pyridine ring and the nitrile group, as well as non-bonding (n) electrons on the nitrogen atoms. The primary electronic transitions observed are typically π → π* and n → π*. libretexts.org

Transition Type Involved Orbitals Expected Wavelength Region (λmax) Relative Intensity (ε)
π → π Bonding π orbital to antibonding π orbital~230-280 nm and ~300-350 nmHigh
n → π Non-bonding orbital (N atoms) to antibonding π orbital> 350 nmLow

The position and intensity of absorption bands in the UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. sciforum.netresearchgate.net For this compound, changes in solvent polarity are expected to affect the π → π* and n → π* transitions differently.

π → π Transitions*: In polar solvents, these bands typically exhibit a bathochromic (red) shift. This is because the excited state is generally more polar than the ground state in such conjugated systems, and is therefore stabilized to a greater extent by polar solvent molecules. nih.gov

n → π Transitions*: These transitions usually show a hypsochromic (blue) shift with increasing solvent polarity. The non-bonding electrons on the nitrogen atoms can interact with protic solvents (like ethanol (B145695) or water) through hydrogen bonding. This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. researchgate.net

Studying these shifts by measuring the spectrum in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water) can provide valuable information about the electronic distribution in the ground and excited states of the molecule. sciforum.netdoi.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. aalto.fi This technique would provide unambiguous data on bond lengths, bond angles, and torsional angles within the this compound molecule. nih.govresearchgate.net

For this compound, X-ray analysis would reveal the planarity of the nicotinonitrile ring system and the exact conformation of the methoxypropyl side chain. researchgate.net Crucially, it would also detail the intermolecular interactions that govern the crystal packing, such as hydrogen bonds (e.g., involving the amino N-H group and the nitrile or pyridine nitrogen atoms of adjacent molecules) and van der Waals forces. researchgate.netnih.gov This information is vital for understanding the solid-state properties of the material.

Structural Parameter Information Provided
Bond Lengths & Angles Precise measurement of all atomic connections, confirming the nicotinonitrile and methoxypropyl fragments.
Torsion Angles Defines the conformation of the flexible methoxypropyl side chain relative to the pyridine ring.
Crystal Packing Reveals intermolecular forces like hydrogen bonding and π-π stacking, which dictate the solid-state architecture.
Unit Cell Dimensions Defines the fundamental repeating unit of the crystal lattice.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₁₀H₁₃N₃O), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the structure. The molecule contains several points susceptible to cleavage. A primary fragmentation pathway for aliphatic amines is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com

Key expected fragmentations include:

α-cleavage: Loss of a methoxyethyl radical (•CH₂CH₂OCH₃) to form a resonance-stabilized cation.

Loss of the side chain: Cleavage of the C-N bond connecting the side chain to the ring.

Fragmentation within the side chain: Cleavage at the C-O bond, leading to the loss of a methoxy group (•OCH₃) or a methyl radical (•CH₃).

Loss of HCN: A characteristic fragmentation for pyridine rings. acs.org

m/z Value (Predicted) Proposed Fragment Identity Fragmentation Pathway
191 [C₁₀H₁₃N₃O]⁺• Molecular Ion [M]⁺•
160 [M - OCH₃]⁺Loss of a methoxy radical from the side chain.
118 [C₆H₄N₂-NH]⁺α-cleavage with loss of the •CH₂CH₂OCH₃ radical.
104 [C₆H₆N₂]⁺•Cleavage of the C(ring)-N bond, loss of the side chain.
78 [C₅H₄N]⁺Pyridine ring fragment.
59 [C₃H₇O]⁺Methoxypropyl fragment cation.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis, typically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. nih.gov This method is used to confirm the empirical and molecular formula of a newly synthesized compound, thereby verifying its purity. nih.gov

A small, precisely weighed sample of this compound is subjected to high-temperature combustion. The resulting gases (CO₂, H₂O, and N₂) are collected and quantified. The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula (C₁₀H₁₃N₃O). A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity. nih.gov

Element Molecular Formula Contribution Theoretical Mass % Experimental Mass % (Found)
Carbon (C) 10 x 12.011 u62.81%(To be determined)
Hydrogen (H) 13 x 1.008 u6.85%(To be determined)
Nitrogen (N) 3 x 14.007 u21.97%(To be determined)
Oxygen (O) 1 x 15.999 u8.37%(By difference)
Total C₁₀H₁₃N₃O (191.23 g/mol ) 100.00%

Computational Chemistry and Theoretical Investigations of 2 3 Methoxypropyl Amino Nicotinonitrile Systems

Quantum Chemical Calculation Methods

Quantum chemical calculations have become indispensable tools in modern chemistry for predicting and understanding the behavior of molecular systems. These methods employ principles of quantum mechanics to model molecular structures, properties, and reactivity, offering insights that can be difficult to obtain through experimental means alone. For a molecule like 2-[(3-Methoxypropyl)amino]nicotinonitrile, these computational approaches can elucidate its electronic characteristics, spectroscopic behavior, and potential for chemical transformations.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons. This simplification allows DFT to provide a favorable balance between accuracy and computational cost, making it a widely used tool for studying a range of molecular properties.

For a system like this compound, DFT can be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental characterization.

Determine Thermodynamic Properties: Calculate energies, enthalpies, and Gibbs free energies, which are crucial for understanding reaction thermodynamics.

Predict Electronic Properties: Compute dipole moments, polarizabilities, and atomic charges, offering insights into the molecule's polarity and intermolecular interactions.

To study how a molecule interacts with light and to understand its properties in electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT is a powerful method for calculating the energies of electronic transitions, which correspond to the absorption of light by a molecule.

Key applications of TD-DFT for a molecule such as this compound would include:

Prediction of UV-Vis Spectra: Calculating the vertical excitation energies and oscillator strengths, which can be used to simulate the electronic absorption spectrum. This helps in understanding the color and photochemical properties of the compound.

Analysis of Excited State Character: Investigating the nature of electronic transitions, such as identifying whether they are localized on a specific part of the molecule or involve charge transfer between different regions.

The accuracy of DFT and TD-DFT calculations is critically dependent on the choice of two key components: the exchange-correlation (XC) functional and the basis set.

The exchange-correlation functional is an approximate term in the DFT equations that accounts for the complex quantum mechanical interactions between electrons. There is a wide variety of XC functionals available, ranging from simpler Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals, which mix a portion of exact Hartree-Fock exchange. The popular B3LYP functional is a well-known example of a hybrid functional. The choice of functional can significantly impact the accuracy of the results, and it is often selected based on the specific properties being investigated and benchmarks from previous studies on similar systems.

A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost. Common basis sets include the Pople-type basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary for an accurate description of bonding and non-covalent interactions.

For a typical study on a molecule like this compound, a common choice might be the B3LYP functional paired with the 6-311++G(d,p) basis set to achieve a good compromise between accuracy and computational expense for geometry optimization and property calculation.

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. The analysis of molecular orbitals, particularly the frontier orbitals, is fundamental to predicting a molecule's chemical reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. These orbitals play a crucial role in chemical reactions and electronic transitions.

HOMO: This orbital can be considered the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the ionization potential (the energy required to remove an electron).

LUMO: This is the innermost orbital that is empty of electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity (the energy released when an electron is added).

The distribution of the HOMO and LUMO across the molecular structure reveals the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, one might expect the HOMO to be localized on the electron-rich aminonicotinonitrile ring system, while the LUMO could be distributed over the electron-withdrawing cyano group and the pyridine (B92270) ring.

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for describing the electronic properties and reactivity of a molecule.

Reactivity: A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO.

Electronic Transitions: The energy of the lowest electronic transition is related to the HOMO-LUMO gap. A smaller gap often corresponds to absorption of light at longer wavelengths (a red shift in the UV-Vis spectrum).

Intramolecular charge transfer (ICT) is a phenomenon where electron density moves from one part of a molecule (the donor) to another (the acceptor) upon electronic excitation. Analysis of the orbitals involved in an electronic transition (e.g., a HOMO to LUMO transition) can reveal whether ICT occurs. If the HOMO is localized on the amino group and the LUMO is on the cyanopyridine fragment, the corresponding electronic transition would have a significant charge-transfer character.

Table 1: Illustrative Frontier Orbital Data (Note: This data is hypothetical and for demonstration purposes only.)

Parameter Value (eV)
HOMO Energy -6.50
LUMO Energy -1.80

Table 2: Illustrative TD-DFT Results for Electronic Transitions (Note: This data is hypothetical and for demonstration purposes only.)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S0 → S1 3.85 322 0.25 HOMO → LUMO (95%)

These theoretical investigations provide a detailed picture of the electronic landscape of a molecule, guiding further experimental work and the rational design of new materials with tailored properties.

Quantitative Descriptors: Electronegativity, Electrophilicity, and Nucleophilicity

In the framework of Density Functional Theory (DFT), global reactivity descriptors are crucial for predicting the chemical behavior of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Electrophilicity (ω) quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment.

Nucleophilicity (N) measures the ability of a molecule to donate electrons to an electrophile. Amines, for instance, are generally considered good nucleophiles. masterorganicchemistry.com

DescriptorSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.5
Energy GapΔEELUMO - EHOMO5.0
Electronegativityχ-(EHOMO + ELUMO)/24.0
Global Electrophilicityω(EHOMO + ELUMO)2 / (8 * (ELUMO - EHOMO))1.6

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net It maps the electrostatic potential onto the molecule's constant electron density surface, providing a visual representation of the charge distribution.

The MEP surface is typically color-coded:

Red regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-deficient and represents favorable sites for nucleophilic attack.

Green and yellow regions represent intermediate or near-zero potential.

For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the nitrogen atom of the nitrile group (-CN) and the nitrogen within the pyridine ring, due to the presence of lone pairs of electrons. The oxygen atom of the methoxy (B1213986) group would also exhibit a negative potential. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the secondary amine group (-NH-), making it a potential site for deprotonation or hydrogen bonding interactions.

Non-Covalent Interaction (NCI) Plot Analysis

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. mdpi.comresearchgate.net NCI plot analysis is a computational method that visualizes these weak interactions in real space based on the electron density and its reduced density gradient.

The resulting visualization consists of isosurfaces that are color-coded to differentiate the nature of the interactions:

Blue isosurfaces represent strong, attractive interactions such as hydrogen bonds.

Green isosurfaces indicate weaker, delocalized van der Waals interactions.

Red isosurfaces signify repulsive steric clashes.

In this compound, NCI analysis could identify potential intramolecular hydrogen bonds, for example, between the amine hydrogen and the pyridine ring nitrogen. It would also map the van der Waals forces within the flexible methoxypropyl side chain and between the side chain and the nicotinonitrile ring system, which are crucial for defining the molecule's preferred conformation.

Topological Analysis of Electron Density

Topological analysis of electron density provides a rigorous framework for characterizing chemical bonding and molecular structure. By examining the gradient and Laplacian of the electron density, one can partition the molecule into atomic basins and identify critical points that correspond to nuclei, bond paths, rings, and cages.

The Localized Orbital Locator (LOL) is a function used to visualize regions of high electron localization. It is derived from the kinetic energy density and provides a clear picture of covalent bonds and lone pairs, which are areas where the motion of electrons is more confined. High LOL values indicate greater electron localization. For this compound, an LOL analysis would produce a map clearly delineating the covalent bond frameworks (C-C, C-N, C-H, etc.) and the regions corresponding to the lone pairs on the nitrogen and oxygen atoms.

ELF values close to 1.0 correspond to regions of high electron localization, such as atomic cores, covalent bonds, and lone pairs.

ELF values around 0.5 are indicative of a uniform electron gas, characteristic of delocalized or metallic bonding. aps.org

An ELF analysis of this compound would provide a faithful visualization of its electronic structure, clearly distinguishing the core electron shells of carbon, nitrogen, and oxygen atoms. It would also map the valence basins, showing distinct regions for the C-H, C-C, C-N, and C=N covalent bonds, as well as the lone pair electrons on the nitrogen and oxygen atoms. jussieu.fr

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to study the conformational landscape and dynamic behavior of molecules over time. chemrxiv.org MD simulations, in particular, solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.govmdpi.com

These simulations are invaluable for:

Exploring the different stable conformations of a molecule.

Understanding the flexibility of rotatable bonds.

Simulating the interaction of a molecule with its environment, such as a solvent or a biological receptor. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Versatility as a Synthetic Building Block

The reactivity of the aminonicotinonitrile scaffold renders 2-[(3-Methoxypropyl)amino]nicotinonitrile a highly useful intermediate in synthetic organic chemistry. The presence of multiple reactive sites—the amino group, the nitrile function, and the pyridine (B92270) ring—allows for a diverse range of chemical transformations.

Role in the Construction of Complex Heterocyclic Frameworks

Substituted 2-aminonicotinonitriles are well-established precursors for the synthesis of a wide array of fused heterocyclic systems. The enaminonitrile moiety within the structure is a key reactive intermediate that can participate in cyclization reactions to form various ring systems. nih.gov For instance, the amino and cyano groups can react with different reagents to construct adjacent rings, leading to the formation of complex polycyclic structures such as pyrazoles, isoxazoles, and pyrimidines. nih.gov

The general synthetic utility of this class of compounds involves leveraging the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon. Through reactions with various binucleophiles or through multi-component reaction sequences, these building blocks can be elaborated into more complex molecular architectures. researchgate.net This versatility makes this compound a valuable starting material for creating libraries of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Intermediate in the Synthesis of Functional Organic Dyes

The aminonicotinonitrile core is a common structural motif in many functional organic dyes. These compounds can serve as precursors in the synthesis of various classes of dyes, including azo dyes and donor-acceptor chromophores. The amino group can be diazotized and coupled with other aromatic systems to form azo linkages, which are characteristic of azo dyes.

Furthermore, the electron-donating nature of the amino group, combined with the electron-withdrawing effect of the cyano group and the pyridine ring, establishes a push-pull electronic system within the molecule. This intrinsic donor-π-acceptor (D-π-A) character is a fundamental feature of many organic dyes and is crucial for their optical and electronic properties. researchgate.net By modifying the substituents on the amino group, such as the 3-methoxypropyl chain, chemists can fine-tune these properties for specific applications, including optical sensors and pigments.

Utility in Pharmaceutical Intermediate Development

Nicotinonitrile derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities. Research has shown that compounds bearing the 2-aminonicotinonitrile core exhibit promising therapeutic potential. For example, novel nicotinonitrile derivatives have been investigated for their antiproliferative activity against cancer cell lines, such as breast (MCF-7) and colon (HCT-116) cancer cells. nih.gov

Specific derivatives have been found to induce apoptosis (programmed cell death) and inhibit key cellular enzymes like tyrosine kinase, which is often dysregulated in cancer. nih.gov Other studies have identified 2-aminonicotinonitrile derivatives as potent autophagy enhancers, a cellular process that is crucial for cell health and is a target for therapeutic intervention in various diseases, including cancer. nih.gov The synthesis of 2-aminopropyl benzopyran derivatives has also been explored for activity against triple-negative breast cancer. rsc.org Given these findings, this compound serves as a valuable intermediate for the development of new pharmaceutical agents and biologically active molecules.

Contributions to Specialized Materials Development

The electronic and structural features of this compound also make it a candidate for the development of advanced functional materials.

Design and Synthesis of Advanced Materials with Tunable Properties

The development of advanced materials with specific, tunable properties is a major goal in materials science. The donor-acceptor structure of this compound allows for the systematic modification of its electronic and optical characteristics. By altering the molecular structure, for instance, by extending the π-conjugated system or by introducing different functional groups, scientists can tune the material's absorption and emission of light, its conductivity, and other key properties.

This principle is particularly relevant in the field of optoelectronics. For example, photochromic molecules like spiropyran derivatives can be incorporated into devices to create materials whose properties can be reversibly altered by light. researchgate.net The ability to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through chemical synthesis is critical for designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.com

Application in Dye-Sensitized Solar Cell (DSSC) Sensitizers

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, offering advantages such as lower production costs and good performance in diffuse light. nih.gov The efficiency of a DSSC is critically dependent on the properties of the sensitizing dye, which is responsible for absorbing sunlight and injecting electrons into a semiconductor material, typically titanium dioxide (TiO2). nih.gov

Organic dyes used in DSSCs often possess a Donor-π-Acceptor (D-π-A) structure. In this framework:

The Donor (D) is an electron-rich unit (like an amino group).

The Acceptor (A) is an electron-poor unit that also serves to anchor the dye to the TiO2 surface (often containing cyano or carboxylic acid groups).

The π-bridge is a conjugated system that connects the donor and acceptor, facilitating charge transfer upon light absorption.

The structure of this compound fits this model well, with the (3-methoxypropyl)amino group acting as the donor and the cyanopyridine unit serving as the acceptor and anchoring group. The nitrile group, in particular, has been studied as an effective acceptor and anchoring moiety in DSSC dyes, capable of binding to the semiconductor surface and facilitating electron injection. mdpi.com The performance of DSSCs is highly dependent on the dye's ability to absorb light across the solar spectrum and the alignment of its energy levels with the semiconductor's conduction band and the electrolyte's redox potential. mdpi.com

The table below shows typical performance parameters for DSSCs using various organic sensitizers, illustrating the key metrics used to evaluate their effectiveness.

Sensitizer TypeJsc (mA/cm²)Voc (V)Fill Factor (FF)Efficiency (η%)
Ruthenium Complex (N3)---~10.3
Squaraine Dye (SQ2)---~7.44
Porphyrin-based Dye18.271.014-~15.2 (co-sensitized)
Indoline Dye---~1.24

This table presents representative data for different classes of dyes to illustrate the range of performance metrics in DSSC research. Data sourced from multiple studies for comparative purposes. researchgate.netnih.gov

The potential for this compound and its derivatives as DSSC sensitizers lies in the tunability of their structure to optimize these photovoltaic parameters for higher efficiency solar energy conversion.

Future Research Trajectories and Emerging Paradigms in Nicotinonitrile Chemistry

Development of Innovative and Sustainable Synthetic Routes

The future synthesis of 2-[(3-Methoxypropyl)amino]nicotinonitrile and its derivatives will increasingly focus on principles of green and sustainable chemistry. researchgate.netnih.gov This involves a shift away from traditional, often harsh, multi-step syntheses towards more efficient and environmentally benign methodologies.

Key areas of development include:

Multicomponent Reactions (MCRs): One-pot MCRs are highly attractive as they combine multiple starting materials in a single step to form complex products, reducing solvent waste, reaction time, and energy consumption. nih.govtandfonline.com A potential sustainable route to this compound could involve a three-component reaction between a suitable enaminone, malononitrile (B47326), and 3-methoxypropylamine (B165612). nih.gov This approach offers high atom economy and procedural simplicity.

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can dramatically reduce reaction times from hours to minutes, often improving product yields and purity. nih.govresearchgate.netmdpi.com The application of microwave-assisted organic synthesis (MAOS) to the key bond-forming steps in the synthesis of this compound, such as the final nucleophilic substitution or the initial pyridine (B92270) ring formation, could offer significant advantages over conventional heating methods. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. Developing a flow-based synthesis for the nicotinonitrile core would be a significant step towards safer and more efficient large-scale production.

Green Catalysts and Solvents: Future syntheses will prioritize the use of non-toxic, recyclable catalysts, such as iron-based catalysts, and environmentally friendly solvents like water or bio-based solvents. rsc.org Research into catalyst-free and solvent-free reaction conditions, where the reactants themselves act as the solvent, represents a particularly sustainable approach. nih.gov

Table 1: Comparison of Conventional vs. Sustainable Synthetic Methodologies
MethodologyKey AdvantagesPotential Application for this compound
Multicomponent ReactionsHigh atom economy, reduced waste, shorter synthesis time. nih.govOne-pot synthesis from simple precursors.
Microwave-Assisted SynthesisRapid reaction rates, higher yields, improved purity. nih.govAcceleration of pyridine ring formation or amination steps.
Flow ChemistryEnhanced safety, scalability, precise control.Continuous and automated production.
Green Catalysts/SolventsReduced environmental impact, lower toxicity, potential for recycling. rsc.orgUse of water as a solvent or iron catalysis for cyclization.

Unveiling Novel Reactivity and Transformative Chemistry

Beyond its synthesis, future research will delve into the untapped reactivity of the this compound scaffold to generate novel and structurally diverse derivatives. The interplay between the amino, cyano, and pyridine ring functionalities provides a rich platform for chemical transformations.

Transformations of the Cyano Group: The nitrile functionality is a versatile handle for a wide range of chemical conversions. Future work could explore the selective hydrolysis of the nitrile to an amide or carboxylic acid, its reduction to an aminomethyl group, or its participation in cycloaddition reactions to form various five-membered heterocycles like tetrazoles or triazoles. These transformations would yield new classes of compounds with potentially distinct biological activities.

Cyclization Reactions: The proximity of the amino and cyano groups makes this compound an ideal precursor for intramolecular cyclization reactions. acs.org Treatment with various reagents could lead to the formation of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known privileged scaffolds in medicinal chemistry. mdpi.com Copper-catalyzed cyclization of related oxime esters with malononitrile has been shown to be an effective method for creating 2-aminonicotinonitriles, suggesting a pathway for creating diverse derivatives. acs.org

Pyridine Ring Functionalization: While the pyridine ring is electron-deficient, modern synthetic methods allow for its selective functionalization. researchgate.net Future research could focus on C-H activation or dearomatization-rearomatization strategies to introduce new substituents at the C4, C5, or C6 positions of the pyridine ring. This would allow for a systematic exploration of the structure-activity relationship (SAR) of this compound class.

Advancements in Predictive Computational Modeling

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new experiments. For this compound, computational modeling will accelerate the discovery of new derivatives and applications.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of this compound. mdpi.commanipal.eduepstem.netijcce.ac.ir By calculating parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and reaction transition states, researchers can predict the most likely sites for electrophilic or nucleophilic attack and understand the mechanisms of novel transformations. epstem.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comnih.gov By developing QSAR models for derivatives of this compound, it will be possible to predict the activity of new, unsynthesized analogues. This predictive power allows chemists to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov

Molecular Docking: For applications in drug discovery, molecular docking is a powerful technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. mdpi.comnih.govmdpi.comresearchgate.net Docking studies with this compound and its virtual derivatives against various therapeutic targets could identify potential biological activities and guide the design of more potent and selective inhibitors. mdpi.comnih.gov

Table 2: Applications of Computational Modeling in Nicotinonitrile Research
Computational MethodPredicted PropertiesImpact on Research
Density Functional Theory (DFT)Electronic structure, reactivity, spectral properties. manipal.eduRationalization of chemical behavior and reaction mechanisms.
QSARBiological activity (e.g., IC50). nih.govPrioritization of synthetic targets, design of more potent analogues.
Molecular DockingBinding mode, binding affinity, protein-ligand interactions. mdpi.comIdentification of potential biological targets, structure-based drug design.

Integration of Automation and High-Throughput Methodologies

To fully realize the potential of the nicotinonitrile scaffold, future research must embrace automation and high-throughput methodologies. These technologies enable the rapid synthesis and evaluation of large numbers of compounds, dramatically accelerating the pace of discovery.

Automated Synthesis and Library Generation: Automated synthesis platforms can be used to generate large libraries of derivatives based on the this compound core. researchgate.netnih.govnih.govresearchgate.netwhiterose.ac.uk By systematically varying the substituents on the pyridine ring or the amino side chain, researchers can quickly produce hundreds or thousands of discrete compounds for biological screening. This approach is essential for a thorough exploration of the chemical space around the lead scaffold.

High-Throughput Screening (HTS): HTS involves the use of robotics and sensitive detection systems to rapidly test the biological or pharmacological activity of thousands of compounds simultaneously. nih.govyoutube.com Libraries of this compound derivatives can be screened against a wide array of biological targets to identify "hits" for various therapeutic areas. This unbiased approach can uncover unexpected biological activities and new starting points for drug discovery programs. nih.gov

Machine Learning and AI in Reaction Prediction: Emerging machine learning and artificial intelligence (AI) algorithms are being trained on vast datasets of chemical reactions to predict the outcomes of new transformations. nih.govacs.orgresearchgate.netrepec.org In the future, such tools could be used to predict optimal reaction conditions for the synthesis of novel this compound derivatives or to suggest entirely new synthetic routes, further accelerating the innovation cycle in nicotinonitrile chemistry. rsc.org

Q & A

Q. What are the recommended safety protocols for handling 2-[(3-Methoxypropyl)amino]nicotinonitrile in laboratory settings?

Answer:

  • PPE: Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, select NIOSH/CEN-approved respirators (e.g., P95 for low exposure; OV/AG/P99 cartridges for higher concentrations) .
  • First Aid: In case of skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. If inhaled, move to fresh air and seek medical attention .
  • Storage: Keep in a cool, dry area away from incompatible materials (e.g., strong oxidizers) .

Q. What synthetic routes are documented for preparing nicotinonitrile derivatives, and how might they apply to this compound?

Answer:

  • Nucleophilic Substitution: React 3-methoxypropylamine with halogenated nicotinonitrile precursors (e.g., 2-chloronicotinonitrile) under reflux in aprotic solvents (e.g., DMF) with Na₂CO₃ as a base. Yields depend on reaction time (12-24 hrs) and stoichiometric ratios .
  • Catalytic Coupling: Palladium-catalyzed Buchwald-Hartwig amination could introduce the methoxypropylamino group, though optimization of ligands (e.g., XPhos) and temperature (80-100°C) is critical .

Q. How can researchers characterize the physical and chemical properties of this compound?

Answer:

  • Melting Point: Similar derivatives (e.g., 2-amino-6-methylnicotinonitrile) exhibit melting points ~99°C .
  • Solubility: Likely soluble in DMSO or methanol based on structural analogs (e.g., Lubabegron is DMSO-soluble) .
  • Stability: Stable under inert atmospheres; avoid moisture and light to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. What computational strategies can predict the interaction of this compound with enzymes like nitrile hydratase?

Answer:

  • Homology Modeling: Use Swiss-Model or iTASSER to generate 3D structures of target enzymes (e.g., ReNHase from Rhodococcus erythropolis) .
  • Molecular Docking: Perform docking studies (Discovery Studio 2016) to identify binding pockets and affinity trends. Key residues (e.g., α-subunit Ser112) may influence substrate binding .
  • Free Energy Calculations: Apply MM-GBSA to estimate binding energies and prioritize mutations (e.g., Val148Leu) for enhanced catalytic activity .

Q. How do structural modifications at the methoxypropyl or amino groups influence the bioactivity of nicotinonitrile derivatives?

Answer:

  • Methoxypropyl Chain: Lengthening the chain (e.g., from methoxyethyl to methoxypropyl) improves lipophilicity, enhancing membrane permeability in cell-based assays .
  • Amino Group Substitution: Bulky substituents (e.g., 2-thiophenoxy in Lubabegron) increase β3-adrenoreceptor selectivity by steric complementarity .
  • Electron-Withdrawing Groups: Nitrile positioning (para vs. meta) modulates electron density, affecting reactivity in nucleophilic additions .

Q. What analytical techniques are recommended for resolving contradictions in reported data on nicotinonitrile derivatives?

Answer:

  • Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) to resolve purity discrepancies. Compare retention times with authenticated standards .
  • Spectroscopy: 2D NMR (e.g., HSQC, HMBC) clarifies regiochemical ambiguities in amino and methoxypropyl group placement .
  • X-ray Crystallography: Resolve structural conflicts (e.g., bond angles in the pyridine ring) by obtaining single-crystal data .

Q. What experimental designs are optimal for studying the metabolic stability of this compound?

Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include NADPH for cytochrome P450 activity assessment .
  • Isotopic Labeling: Synthesize ¹⁴C-labeled analogs to track metabolite formation in hepatocyte cultures .
  • Kinetic Analysis: Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using Michaelis-Menten parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.